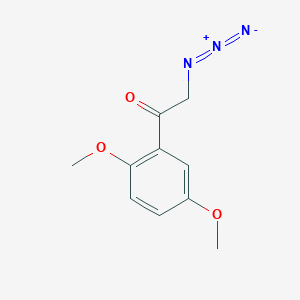

1-(2',5'-Dimethoxyphenyl)-2-azidoethanone

Description

Significance of α-Azido Ketones as Versatile Synthons in Organic Synthesis

α-Azido ketones are highly valuable and versatile synthetic intermediates in organic chemistry. evitachem.com Their utility stems from the presence of two reactive functional groups in close proximity: the carbonyl group and the azide (B81097) group. This arrangement allows for a wide variety of chemical transformations, making them key building blocks for the synthesis of numerous biologically important molecules. evitachem.com

These compounds serve as precursors to a range of other synthetically useful intermediates, such as α-amino ketones and α-azido-β-hydroxy ketones. evitachem.com The reactivity of α-azido ketones has been harnessed in the construction of a multitude of heterocyclic compounds, including oxazoles, pyrazoles, imidazoles, and 1,2,3-triazoles. evitachem.com The enhanced acidity of the α-hydrogen atom in these molecules also opens up avenues for creating new carbon-carbon bonds. nih.gov Their ability to be transformed into amines, nitrenes, and dipoles for cycloaddition reactions underscores their importance as multifaceted synthons in the organic chemist's toolkit. nih.gov

Historical Development and Evolution of Azide Chemistry in Organic Synthesis

The journey of azide chemistry began in the 19th century, with the first organic azide, phenyl azide, being prepared by Peter Griess in 1864. A significant milestone in the field was the discovery of the Curtius rearrangement by Theodor Curtius in the 1890s, a reaction that transforms acyl azides into isocyanates. For a considerable period, the perceived instability of many azide compounds led to a relatively modest interest in their application among organic chemists.

However, the 20th century saw a "golden age" of azide chemistry between 1950 and 1970, which laid the groundwork for many modern applications. A major resurgence of interest occurred with the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, revolutionized the use of azides, making them popular for their reliability and efficiency in forming triazole linkages. This has led to widespread use in fields such as combinatorial chemistry, peptide synthesis, and biopolymer modification.

Structural Features and Chemical Environment of the Azido (B1232118) and Carbonyl Moieties in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone

The molecule 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone possesses a unique chemical environment arising from the interplay of its constituent functional groups. The core of its reactivity lies in the α-azido ketone functionality, where an azide group is positioned on the carbon atom adjacent to a carbonyl group.

The azide group (–N₃) is a linear arrangement of three nitrogen atoms with two resonance structures, which contribute to its character as a good leaving group (as N₂) and as a 1,3-dipole in cycloaddition reactions. The adjacent carbonyl group (C=O) is a strong electron-withdrawing group, which influences the properties of the α-carbon. This electronic pull increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a base.

The spatial arrangement of these groups allows for a range of intramolecular interactions and reactions. The proximity of the azide to the carbonyl group is key to many of its characteristic transformations, including rearrangements and cyclizations.

Table 1: Physical and Chemical Properties of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone

| Property | Value | Reference(s) |

| CAS Number | 329039-62-5 | nih.gov |

| Molecular Formula | C₁₀H₁₁N₃O₃ | nih.gov |

| Molecular Weight | 221.21 g/mol | nih.gov |

| Appearance | Light-Yellow Crystals | |

| Melting Point | 90°C (decomposition) |

This interactive table provides a summary of the key physical and chemical properties of the title compound.

Overview of the Dimethoxyphenyl Moiety's Influence on Reaction Pathways and Substituent Effects

The 2',5'-dimethoxyphenyl group attached to the carbonyl carbon in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone exerts a significant influence on the molecule's reactivity through both electronic and steric effects. Methoxy (B1213986) groups (–OCH₃) are powerful electron-donating groups due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the aromatic ring.

This electron-donating nature increases the electron density of the phenyl ring, which can affect the reactivity of the carbonyl group. The positions of the methoxy groups at the 2' and 5' positions (ortho and para to the acetyl group) are particularly activating. This can influence the course of reactions involving the aromatic ring and can also modulate the electrophilicity of the carbonyl carbon.

Sterically, the presence of the ortho-methoxy group can create hindrance around the carbonyl group. This steric bulk can influence the approach of nucleophiles and other reagents, potentially affecting reaction rates and the stereochemical outcome of reactions. The interplay of these electronic and steric factors is crucial in determining the specific reaction pathways that 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone will undergo.

Detailed Research Findings

While specific research articles focusing solely on 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone are not prevalent in the literature, its synthesis can be inferred from standard methods for preparing α-azido ketones. A common and effective route is the nucleophilic substitution of an α-halo ketone with an azide salt. In this case, the precursor would be 1-(2',5'-Dimethoxyphenyl)-2-chloroethanone, which is a known compound. The reaction with a source of azide ions, such as sodium azide, would yield the target compound.

Table 2: Common Reactions of α-Azido Ketones

| Reaction Type | Description | Potential Product from 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | Reference(s) |

| Reduction | The azide group is reduced to an amine, often in the presence of the ketone. | 2-Amino-1-(2',5'-dimethoxyphenyl)ethanone | |

| Wolff Rearrangement | Although more characteristic of α-diazo ketones, this rearrangement can sometimes be accessed from α-azido ketones, leading to a ketene (B1206846) intermediate which can be trapped by nucleophiles. | 2-(2',5'-Dimethoxyphenyl)acetic acid derivatives | |

| Cycloadditions | The azide acts as a 1,3-dipole in reactions with alkynes to form 1,2,3-triazoles. | Substituted triazoles | evitachem.com |

| Heterocycle Synthesis | Can be used to form various heterocycles like oxazoles and imidazoles. | Substituted oxazoles or imidazoles | evitachem.com |

This interactive table outlines the principal reaction types that α-azido ketones, including the title compound, can undergo.

The synthetic utility of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone would lie in its role as an intermediate for more complex molecules. For instance, the presence of the electron-rich dimethoxyphenyl ring makes it a suitable precursor for the synthesis of substituted indoles, a common motif in pharmacologically active compounds. The transformation of the azido ketone functionality into an enamine or a related intermediate could facilitate cyclization onto the aromatic ring to form the indole (B1671886) scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-4-10(16-2)8(5-7)9(14)6-12-13-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHKNYFVUOAZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 ,5 Dimethoxyphenyl 2 Azidoethanone and Analogous α Azido Ketones

General Approaches to α-Azido Ketone Synthesis

The synthesis of α-azido ketones is a significant area of organic chemistry, providing access to key building blocks for pharmaceuticals and other biologically active molecules. nih.gov These compounds serve as precursors for α-amino ketones, β-amino alcohols, and various heterocyclic systems. nih.govnih.gov Methodologies for their preparation are diverse, generally involving the introduction of the azido (B1232118) group at the α-position of a ketone through various chemical transformations.

Azidation of Carbon-Carbon Multiple Bonds

The direct azidation of carbon-carbon multiple bonds, such as in alkenes, presents a modern approach to forming α-azido carbonyl compounds. This method often involves radical reactions. For instance, an iron-catalyzed radical alkylazidation of electron-deficient alkenes using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source and alkyl diacyl peroxides as the alkyl source can produce a range of α-azido ketones and esters in high yields. organic-chemistry.org This approach is noted for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

| Catalyst | Azide Source | Alkyl Source | Substrate | Product Type | Yield | Reference |

| Iron catalyst | Trimethylsilyl azide (TMSN₃) | Alkyl diacyl peroxides | Electron-deficient alkenes | α-azido ketone/ester | High | organic-chemistry.org |

Azidation of Carbon-Hydrogen Bonds

Direct C-H azidation is an efficient strategy that avoids pre-functionalization of the substrate. For carbonyl compounds, this typically involves the reaction of an enol or enolate form with an azidating agent. Metal-free oxidative strategies have been developed for the synthesis of α-ketothioamides and amides from α-azido ketones, which implies the initial presence of the C-N bond at the alpha position. organic-chemistry.org While direct C-H azidation of ketones is a developing field, it represents a highly atom-economical approach to α-azido ketones.

Direct Transformation of Vinyl Azides into α-Azido Ketones

Vinyl azides are highly reactive and versatile intermediates in organic synthesis. rsc.org They can serve as precursors to ketones through hydrolysis of imine intermediates formed from reactions with nucleophiles or radicals. nih.gov However, the direct transformation of a vinyl azide into a saturated α-azido ketone is not a commonly reported synthetic route. More frequently, vinyl azides are themselves synthesized from α-azido ketones or their precursors and are used to construct other molecular architectures like pyrroles, enamines, or unsymmetrical ketones. rsc.orgnih.gov The chemistry of vinyl azides typically involves reactions where the azide group is transformed or participates in cycloadditions, rather than being retained in a subsequent saturated ketone product. rsc.org

Oxidative α-Azidation of Carbonyl Compounds

Oxidative α-azidation allows for the direct conversion of a ketone to its α-azido derivative by coupling two nucleophilic species. jku.at This method involves an oxidizing agent that facilitates the reaction between the ketone (often in its enolate form) and an azide source. High-performance catalysis using I⁺/H₂O₂ for the oxidative α-azidation of carbonyl compounds with sodium azide has been reported. nih.govresearchgate.net This approach can be rendered chemo- and enantioselective, and it is applicable to the late-stage α-azidation of complex molecules. nih.gov Another method employs (diacetoxyiodo)benzene (B116549) to mediate the α-azidation of 1,3-dicarbonyl compounds using tetrabutylammonium (B224687) azide (Bu₄NN₃) as the azide source. organic-chemistry.org

| Catalyst/Mediator | Oxidant | Azide Source | Substrate | Key Features | Reference |

| I⁺ (from TBAI) | H₂O₂ | NaN₃ | 1,3-Dicarbonyl compounds | Enantioselective, tolerates functional groups | nih.govresearchgate.netresearchgate.net |

| (Diacetoxyiodo)benzene | - | Bu₄NN₃ | 1,3-Dicarbonyl compounds | Mild and rapid reaction | organic-chemistry.org |

Nucleophilic Substitution Reactions in α-Halogenated Carbonyl Systems

The nucleophilic substitution of an α-halo ketone with an azide salt is a traditional and widely used method for synthesizing α-azido ketones. nih.gov This Sₙ2 reaction typically provides excellent yields, especially for phenacyl halides. nih.gov The reactivity of the α-carbon is enhanced due to the electron-withdrawing effect of the adjacent carbonyl group, which facilitates the displacement of the halide by the azide nucleophile. nih.govyoutube.com This method's success can, however, be limited for substrates that are prone to elimination reactions, particularly those with β-hydrogens. nih.gov Both racemic and chiral α-azido ketones can be synthesized using this approach, with enantioselective methods employing chiral phase-transfer catalysts. acs.org

| Substrate | Azide Source | Solvent | Catalyst | Product | Yield | Reference |

| α-Halo ketones | Sodium azide (NaN₃) | Various | None | α-Azido ketones | Excellent (for phenacyl halides) | nih.gov |

| Racemic α-bromo ketones | Azide source | Fluorobenzene-water | Chiral quaternary salt | Chiral α-azido ketones | High enantioselectivity | acs.org |

The synthesis of the α-halo ketone precursor is a critical first step for the nucleophilic substitution pathway. For the target compound, the precursor is 1-(2,5-dimethoxyphenyl)-2-bromoethanone. This intermediate is typically prepared by the bromination of the corresponding acetophenone, 1-(2,5-dimethoxyphenyl)ethanone. A related procedure for the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone involves the reaction of 1-(3,4-dimethoxyphenyl)ethanone with benzyltrimethylammonium tribromide in a mixture of dichloromethane and methanol, affording the product in 83% yield. chemicalbook.com An alternative approach to the α-halo precursor involves a Friedel-Crafts acylation. For example, α-chloro-2,5-dimethoxy-acetophenone can be prepared by reacting 1,4-dimethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. google.com

Conversion of Halogenated Intermediates to Azido Ketones with Azide Sources

A traditional and widely employed method for the synthesis of α-azido ketones is the nucleophilic substitution of α-halo ketones with an azide source, typically sodium azide. This reaction proceeds via an SN2 mechanism, where the azide ion displaces a halide at the carbon adjacent to the carbonyl group. The carbonyl group activates the α-carbon, facilitating the substitution.

For the synthesis of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, a plausible route involves the initial preparation of 1-(2',5'-Dimethoxyphenyl)-2-haloethanone. This halogenated intermediate can be synthesized through methods such as the Friedel-Crafts acylation of 1,4-dimethoxybenzene with a haloacetyl halide. The subsequent reaction of the α-halo ketone with sodium azide in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) would yield the desired product. While this method is effective for many phenacyl halides, its success can be influenced by the substrate structure, and it may not be as efficient for compounds with β-hydrogens or conjugating groups at the β-carbon.

Hypervalent iodine reagents have also been utilized for the α-azidation of ketones. For instance, a method using 4,4′-bis-(dichloroiodo)-biphenyl and sodium azide in 1,4-dioxane has been developed for the preparation of both aliphatic and aromatic α-azido ketones in moderate to good yields. This approach offers advantages such as a simple workup and the ability to recycle the iodine reagent.

| Starting Material | Reagents | Product | Yield | Reference |

| α-Halo Ketones | Sodium Azide | α-Azido Ketones | Generally Good | nih.gov |

| Ketones | 4,4′-bis-(dichloroiodo)-biphenyl, Sodium Azide, Triethylamine | α-Azido Ketones | Moderate to Good | Not specified in search results |

Organocatalytic Asymmetric Azidation Approaches to α-Azido Ketones

The development of organocatalytic asymmetric methods provides an elegant approach to chiral α-azido ketones, which are valuable building blocks in medicinal chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts and often proceed with high enantioselectivity.

Utilization of Sulfoxonium Ylides

A novel organocatalytic asymmetric azidation reaction has been developed for the synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter through the use of α-carbonyl sulfoxonium ylides. rsc.org This method employs a chiral squaramide catalyst to facilitate a formal H–N₃ insertion into the sulfoxonium ylide. rsc.org The reaction proceeds with excellent efficiency and enantioselectivity under mild conditions. rsc.org Mechanistic studies suggest a pathway involving reversible protonation and dynamic kinetic resolution. rsc.org This approach is a significant advancement as it complements existing methods that are often limited to the formation of quaternary stereocenters or require specific 1,3-dicarbonyl compounds. rsc.org

Enantioselective Methodologies for Chiral α-Azido Ketones

Several enantioselective methodologies have been established for the synthesis of chiral α-azido ketones. One notable approach involves the use of phase-transfer catalysis. A recoverable chiral quaternary ammonium (B1175870) salt can catalyze the reaction between racemic α-bromo ketones and an azide source in a biphasic system (e.g., fluorobenzene-water), affording chiral α-azido ketones with high enantioselectivity. organic-chemistry.org This method is versatile and can be extended to the substitution of bromine with various other nucleophiles. organic-chemistry.org

Another strategy involves the iron-catalyzed asymmetric haloazidation of α,β-unsaturated ketones. Using chiral N,N′-dioxide/Fe(OTf)₂ complexes, a range of α-bromo-β-azido ketones can be synthesized with high diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.org The reaction is believed to proceed through a 1,4-addition of an azide source followed by halogenation. acs.orgorganic-chemistry.org

Investigations into the organocatalytic α-azidation of prochiral β-ketoesters have also been carried out. While an asymmetric version using cinchona alkaloid catalysts has been demonstrated, it currently provides modest enantioselectivities and relatively low yields. nih.govmdpi.com

| Catalyst Type | Substrate | Key Features | Enantioselectivity | Reference |

| Chiral Squaramide | α-Carbonyl Sulfoxonium Ylides | Mild conditions, forms tertiary stereocenters | Excellent | rsc.org |

| Chiral Quaternary Ammonium Salt | Racemic α-Bromo Ketones | Phase-transfer catalysis, recoverable catalyst | High (up to 97.5:2.5 e.r.) | organic-chemistry.org |

| Chiral N,N′-dioxide/Fe(OTf)₂ | α,β-Unsaturated Ketones | Forms two vicinal stereocenters | Excellent | acs.orgorganic-chemistry.org |

| Cinchona Alkaloids | Prochiral β-Ketoesters | Uses hypervalent iodine azide source | Modest | nih.govmdpi.com |

Biocatalytic Routes to Azido Ketones (e.g., P450-Catalyzed Oxidative Deamination of Alkyl Azides to Ketones)

Biocatalysis offers a green and highly selective alternative for the synthesis of ketones. Engineered cytochrome P450 enzymes have been shown to be promising biocatalysts for the synthesis of aryl aldehydes and ketones through the oxidative deamination of alkyl azides. nih.govresearchgate.net An engineered variant of CYP102A1 has demonstrated high catalytic activity and excellent chemoselectivity in converting primary alkyl azides to aldehydes. nih.gov

Significantly, this engineered P450 enzyme is also effective in catalyzing the conversion of secondary alkyl azides to the corresponding ketones under mild reaction conditions. nih.govrochester.edu This biocatalytic approach shows considerably higher efficiency for ketone synthesis from secondary alkyl azides compared to other engineered hemoproteins like myoglobin. nih.govrochester.edu The reaction provides a direct and environmentally benign route to ketones from azides, expanding the synthetic utility of biocatalysis. nih.govresearchgate.netrochester.edu

| Enzyme | Substrate | Product | Key Advantages | Reference |

| Engineered P450 (CYP102A1 variant) | Secondary Alkyl Azides | Ketones | High catalytic activity, excellent chemoselectivity, mild conditions | nih.govrochester.edu |

Reactivity Profiles and Transformational Pathways of 1 2 ,5 Dimethoxyphenyl 2 Azidoethanone

Reactions Involving the Azide (B81097) Functional Group

The azide group in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is the primary site for a variety of important chemical transformations. These include cycloaddition reactions to form heterocyclic rings and reduction reactions to produce amines and related compounds.

Cycloaddition Reactions

Organic azides are well-known 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, most notably alkynes, to yield five-membered heterocycles. nih.govbeilstein-journals.org

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org This reaction, a cornerstone of "click chemistry," exclusively yields 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. beilstein-journals.orgresearchgate.net The process is typically carried out under mild conditions and tolerates a wide variety of functional groups. beilstein-journals.org

For 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, the reaction involves the azide functional group reacting with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The resulting product would be a 1-(2',5'-Dimethoxyphenyl)-2-(1,2,3-triazol-1-yl)ethanone derivative.

Table 1: Representative CuAAC Reaction This table illustrates the general transformation expected for the CuAAC reaction with 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone. Specific experimental data for this substrate was not detailed in the surveyed literature.

| Reactant A | Reactant B | Catalyst System | Product |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄ + Na-Ascorbate) | 1-(4-Substituted-1H-1,2,3-triazol-1-yl)-2-(2,5-dimethoxyphenyl)ethanone |

The classical Huisgen 1,3-dipolar cycloaddition occurs under thermal conditions without the need for a metal catalyst. beilstein-journals.org When an azide reacts with an alkyne, this reaction typically produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. The reaction requires elevated temperatures and often longer reaction times compared to its copper-catalyzed counterpart. The lack of regioselectivity can be a drawback in targeted synthesis.

The reaction of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone with an alkyne under thermal conditions would be expected to yield a mixture of the corresponding 1,4- and 1,5-triazole regioisomers.

Reduction Reactions

The azide group can be readily reduced to a primary amine. This transformation is fundamental in synthetic chemistry as it provides a pathway to amino compounds from azido (B1232118) precursors. The presence of a ketone group in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone allows for chemoselective reductions.

The selective reduction of the azide function in an α-azido ketone without affecting the carbonyl group yields an α-amino ketone. A common method for this transformation is the Staudinger reduction, which utilizes a phosphine, typically triphenylphosphine (B44618), followed by aqueous workup to convert the azide into an amine under very mild conditions. organic-chemistry.org Another method involves reduction with stannous chloride. google.com

Applying this to the target compound, 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone can be converted to 2-amino-1-(2,5-dimethoxyphenyl)ethanone. This amino ketone is an important synthetic intermediate. nih.gov

Table 2: Synthesis of α-Amino Ketone via Azide Reduction This table outlines a reduction pathway. A patent describes the reduction of an azide to an amine using stannous chloride in the synthesis of a related, more complex molecule. google.com

| Starting Material | Reagent | Product |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | 1. Triphenylphosphine (PPh₃) 2. H₂O | 2-Amino-1-(2,5-dimethoxyphenyl)ethanone |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | Stannous Chloride (SnCl₂) | 2-Amino-1-(2,5-dimethoxyphenyl)ethanone |

A full reduction of both the azide and the ketone functionalities in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone leads to the formation of a β-amino alcohol. This can be achieved through a one-pot or a stepwise process. A patent describes a sequential reduction where the ketone is first reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄), followed by the reduction of the azide group using stannous chloride (SnCl₂) to yield the final β-amino alcohol. google.com

This transformation converts 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone into 2-amino-1-(2,5-dimethoxyphenyl)ethanol, a compound which is the active metabolite of the drug Midodrine. chemicalbook.comchemicalbook.comnih.gov

Table 3: Synthetic Route to a β-Amino Alcohol Based on a patented multi-step synthesis involving the reduction of related intermediates. google.com

| Intermediate | Reagent | Product |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | Sodium borohydride (NaBH₄) | 1-(2',5'-Dimethoxyphenyl)-2-azidoethanol |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanol | Stannous chloride (SnCl₂) | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |

Rearrangement Reactions

Rearrangement reactions of α-azido ketones are pivotal transformations that lead to the formation of new carbon-nitrogen bonds and synthetically valuable products.

The Schmidt reaction is a classic acid-catalyzed transformation of azides with carbonyl compounds, resulting in rearranged products with the expulsion of dinitrogen. wikipedia.orglibretexts.orgorganic-chemistry.org When a ketone is the substrate, the reaction typically yields an amide. In the case of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, an intramolecular Schmidt reaction is not feasible. However, it can react with other carbonyl compounds under acidic conditions.

The generally accepted mechanism for the Schmidt reaction of a ketone involves the initial protonation of the carbonyl, followed by the nucleophilic attack of hydrazoic acid (or an alkyl azide) to form an azidohydrin intermediate. libretexts.org Subsequent dehydration leads to a diazoiminium ion, which then undergoes a 1,2-rearrangement with the loss of nitrogen gas to form a nitrilium ion. libretexts.org Trapping of this intermediate with water leads to the final amide product. wikipedia.orgbyjus.com

The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product of the Schmidt reaction. For an unsymmetrical ketone reacting with hydrazoic acid, the group that is better able to stabilize a positive charge will preferentially migrate.

Table 1: Illustrative Schmidt Rearrangement of a Ketone

| Reactants | Conditions | Major Product |

| Unsymmetrical Ketone, Hydrazoic Acid (HN₃) | Strong Acid (e.g., H₂SO₄) | Amide |

Note: This table represents a general Schmidt reaction of a ketone. Specific experimental data for 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is not available in the reviewed literature.

The presence of the adjacent ketone carbonyl group can influence the migratory aptitude of the azide and other atoms. While direct examples for 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone are not documented, related studies on other systems suggest the possibility of such rearrangements. For instance, reductive radical-initiated 1,2-carbon migration has been observed in 2-azido allyl alcohols, where the azidyl group acts as a leaving group, providing the driving force for the migration. rsc.org

Decomposition Reactions and Thermolysis (e.g., Pyrolysis to Imino Carbonyl Compounds)

Thermal decomposition is a characteristic reaction of α-azido ketones. mdpi.com Pyrolysis of these compounds typically occurs at elevated temperatures (e.g., 200–220 °C) and leads to the formation of α-imino carbonyl compounds through the extrusion of a nitrogen molecule. mdpi.com This transformation is believed to proceed through a nitrene intermediate, which then rearranges to the more stable imine.

For 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, thermolysis would be expected to yield 1-(2',5'-dimethoxyphenyl)-1,2-ethanedione-1-imine. These resulting α-imino carbonyl compounds are themselves versatile intermediates and can be hydrolyzed to the corresponding dicarbonyl compounds. mdpi.com

A study on the pyrolysis of the related compound 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed the formation of various products, indicating that the dimethoxyphenyl core can undergo further reactions under high-temperature conditions. nih.gov While the starting material is different, this suggests that the thermolysis of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone could also lead to a complex mixture of products depending on the reaction conditions.

Table 2: General Thermolysis of α-Azido Ketones

| Substrate | Conditions | Primary Product |

| α-Azido Ketone | Heat (Pyrolysis) | α-Imino Carbonyl Compound |

Note: This table illustrates the general outcome of the pyrolysis of α-azido ketones. Specific experimental data for 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is not available in the reviewed literature.

Reactions Involving the Ketone Functional Group

The ketone moiety in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone also participates in a variety of chemical transformations, with its reactivity being modulated by the adjacent azide group.

Carbonyl Reactivity in the Presence of the Azide Group

The ketone carbonyl in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone can undergo typical carbonyl reactions, such as nucleophilic addition. However, the proximity of the electron-withdrawing azide group can influence the electrophilicity of the carbonyl carbon. The azide group's presence must be considered when planning reactions, as it may compete for reagents or be unstable under certain reaction conditions.

Enolization and Reactions of α-Azido Ketone Enolates

The α-hydrogen in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, which is adjacent to the ketone, is acidic and can be removed by a base to form an enolate. These enolates of α-azido ketones are valuable synthetic intermediates. rug.nl

The formation of the enolate renders the α-carbon nucleophilic, allowing it to react with various electrophiles. However, these enolates can be unstable and may undergo further reactions, such as the loss of nitrogen gas to form an imino anion. The outcome of the reaction often depends on the specific base used, the reaction temperature, and the nature of the electrophile.

Table 3: Representative Reactions of α-Azido Ketone Enolates

| Reactants | Electrophile | Product Type |

| α-Azido Ketone, Base (e.g., LDA) | Aldehyde/Ketone | α-Azido-β-hydroxy Ketone |

| α-Azido Ketone, Base (e.g., NaH) | Alkyl Halide | α-Alkylated α-Azido Ketone |

Note: This table provides examples of reactions involving α-azido ketone enolates. Specific experimental data for 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is not available in the reviewed literature.

Advanced Mechanistic and Stereochemical Investigations of Azido Ketone Reactions

Elucidation of Reaction Mechanisms in Azido (B1232118) Ketone Transformations

The reactions of α-azido ketones, such as 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, are diverse and mechanistically intricate. Their transformations often proceed through highly reactive intermediates and complex transition states, which have been the subject of detailed experimental and computational studies.

Role of Intermediates and Transition States

The transformation of α-azido ketones can proceed through various pathways, often dictated by the reaction conditions and the substrate's structure. One common reaction is the Wolff rearrangement of the corresponding α-diazo ketone, which can be formed in situ. However, direct transformations of the azido group are also prevalent.

A key reaction of α-azido ketones is their reduction to α-amino ketones. Another significant transformation is the intramolecular Schmidt reaction, which involves the acid-catalyzed rearrangement of the azido group. In this reaction, the protonated azido ketone undergoes a rearrangement to form an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. The transition state for this rearrangement is thought to involve a concerted migration of an alkyl or aryl group with the loss of dinitrogen.

For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), α-azido ketones can undergo intramolecular cyclization. The reaction is believed to proceed through a nitrene intermediate, although a concerted mechanism is also possible. The nature of the substituent on the aromatic ring can significantly influence the reaction pathway and the stability of the intermediates and transition states involved.

Kinetic Studies and Isotope Effects (e.g., KIE experiments)

Kinetic studies and kinetic isotope effect (KIE) experiments are powerful tools for elucidating the mechanisms of α-azido ketone reactions. By measuring the reaction rates with isotopically labeled substrates, researchers can gain insights into bond-breaking and bond-forming steps in the rate-determining step of the reaction.

For example, in the study of the Wolff rearrangement, a primary ¹³C KIE at the carbonyl carbon would be expected if the migration of the alkyl or aryl group is the rate-determining step. Similarly, a ¹⁵N KIE could provide information about the timing of dinitrogen loss in reactions involving the azide (B81097) group.

Stereochemical Aspects in the Synthesis and Reactions of α-Azido Ketones

The stereochemistry of α-azido ketones is a critical aspect of their chemistry, particularly in the synthesis of chiral amines and other nitrogen-containing compounds. The development of stereoselective methods for the synthesis and reaction of these compounds is an active area of research.

Diastereoselectivity Switching in Catalyzed Reactions

The diastereoselectivity of reactions involving α-azido ketones can often be controlled by the choice of catalyst. For example, in the reduction of α-azido ketones to the corresponding α-azido alcohols, different metal hydrides can lead to opposite diastereomers. This "diastereoselectivity switching" is a valuable tool in stereoselective synthesis.

The table below illustrates the concept of diastereoselectivity switching in the reduction of a generic α-azido ketone, which can be extrapolated to 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone.

| Catalyst/Reagent | Diastereomeric Ratio (syn:anti) |

| Sodium Borohydride (B1222165) (NaBH₄) | Typically favors the syn isomer |

| Zinc Borohydride (Zn(BH₄)₂) | Can favor the anti isomer |

| L-Selectride® | Often shows high selectivity for the syn isomer |

| K-Selectride® | Can provide high selectivity for the anti isomer |

This control is attributed to the different coordination modes of the reagents with the carbonyl and azido groups, leading to different facial selectivities in the hydride attack.

Enantiocontrol in Asymmetric Azidation

The enantioselective synthesis of α-azido ketones is a key challenge. One approach is the asymmetric azidation of enolates or enol ethers using a chiral nitrogen-transfer reagent. Another powerful method is the use of chiral catalysts to control the stereochemistry of the azidation of prochiral ketones.

For example, the use of a chiral phase-transfer catalyst in the reaction of a ketone with an azide source can lead to the formation of one enantiomer of the α-azido ketone in excess. The catalyst forms a chiral ion pair with the enolate, which then reacts with the azide source from a specific face, leading to enantiocontrol.

Dynamic Kinetic Resolution in Reaction Pathways

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. In the context of α-azido ketones, DKR can be applied to their reduction or other transformations.

A DKR process typically involves the rapid racemization of the starting material under the reaction conditions, coupled with a stereoselective reaction that consumes one enantiomer faster than the other. For the reduction of a racemic α-azido ketone, this would involve a catalyst that can both racemize the ketone and selectively reduce one enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Strategic Applications of 1 2 ,5 Dimethoxyphenyl 2 Azidoethanone in Complex Organic Synthesis

Utilization as a Building Block for Nitrogen-Containing Heterocycles

The α-azido ketone structure of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone makes it a powerful synthon for constructing various nitrogen-containing heterocyclic rings. nih.gov These heterocycles are core components of many pharmaceuticals and biologically active compounds. The reactivity of the azide (B81097) group, often through nitrene intermediates or cycloadditions, combined with the ketone functionality, allows for diverse cyclization strategies. nih.gov

Synthesis of Oxazoles and Pyrazoles

Oxazoles: Oxazoles can be synthesized from α-azido ketones like 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone under mild, non-acidic conditions. nih.gov Two primary approaches have been established:

Type A Synthesis: This method involves reacting the α-azido ketone with triphenylphosphine (B44618) and an acyl halide to form N-acylamino phosphonium (B103445) salts, which then cyclize to the oxazole (B20620) ring. nih.gov

Type B Synthesis: A more common approach involves the selective enol acylation of the α-azido ketone to form a (Z)-β-(acyloxy)vinyl azide intermediate. nih.gov This intermediate, when treated with a phosphite (B83602) reagent like triethyl phosphite, undergoes a Staudinger reaction followed by an intramolecular aza-Wittig reaction to yield the oxazole derivative. nih.gov

Pyrazoles: While the most common synthesis of pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazines, α-azido ketones can serve as precursors to the necessary diketone. nih.govnih.gov The α-azido ketone can be converted to an α-diketone, which can subsequently undergo a condensation reaction with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring system. nih.gov

Formation of Imidazoles

The synthesis of imidazole (B134444) derivatives from 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is a documented application of α-azido ketones. nih.gov An efficient method involves the pyrolysis of the α-azido ketone in an inert solvent at high temperatures (180-240 °C), which leads to the loss of nitrogen gas and the formation of an intermediate that cyclizes to form the imidazole ring. nih.govmdpi.com Another synthetic route is the electrochemical reduction of α-azido ketones, which also facilitates the formation of the imidazole core. nih.govmdpi.com

Construction of Triazoles via Click Chemistry

The azide group in 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.com When reacted with a terminal alkyne in the presence of a copper(I) catalyst, the azide functionality of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone will readily form a stable, aromatic triazole ring. nih.govmdpi.com These triazole-containing molecules are noted for their high chemical stability and are of significant interest in medicinal chemistry for their ability to act as pharmacophores or stable linkers. mdpi.com

Derivations to Pyrimidines and Pyrazines

Pyrimidines: The synthesis of pyrimidines from α-azido ketones is achievable through an intermediate. The α-azido ketone, 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, can first be converted to an α-azidovinyl ketone. mdpi.com This vinyl azide derivative can then undergo a [3+3] cycloaddition reaction with an amidine in the presence of a base to yield polysubstituted 5-aminopyrimidines. mdpi.commdpi.com

Pyrazines: A straightforward conversion of α-azido ketones to pyrazines has been established. nih.gov The process involves the reduction of the α-azido ketone to the corresponding α-amino ketone. nih.gov This α-amino ketone intermediate can then undergo self-condensation, followed by oxidation, to form the symmetrically substituted pyrazine (B50134) ring. nih.govresearchgate.net This dimerization is a common and effective method for creating the pyrazine core structure from α-azido ketone precursors. nih.gov

Table 1: Heterocyclic Synthesis Pathways from 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone

| Target Heterocycle | General Reaction Type | Key Intermediate(s) |

|---|---|---|

| Oxazole | Intramolecular aza-Wittig | (Z)-β-(acyloxy)vinyl azide |

| Pyrazole | Condensation | α-Diketone |

| Imidazole | Pyrolysis / Electrochemical Reduction | Imino ketone derivative |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N/A |

| Pyrimidine | [3+3] Cycloaddition | α-Azidovinyl ketone |

| Pyrazine | Dimerization / Condensation | α-Amino ketone |

Precursor for α-Amino Ketones and α-Amino Alcohols

A primary application of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is its role as a precursor to α-amino ketones and α-amino alcohols. These transformations are fundamental in the synthesis of many pharmaceutical agents.

The conversion to an α-amino ketone is typically achieved through the reduction of the azide group to a primary amine. This can be accomplished using various reducing agents, such as catalytic hydrogenation. The resulting compound is 2-amino-1-(2,5-dimethoxyphenyl)ethanone, a key synthetic intermediate. nih.govorganic-chemistry.org

Further reduction of the α-amino ketone provides the corresponding α-amino alcohol, 2-amino-1-(2,5-dimethoxyphenyl)ethanol. This second reduction step targets the ketone's carbonyl group, converting it to a hydroxyl group, often using a hydride-based reducing agent like sodium borohydride (B1222165). The resulting α-amino alcohol is a critical pharmacophore found in several adrenergic agonists.

Role as an Intermediate in the Synthesis of Specific Complex Molecules (e.g., Midodrine Hydrochloride)

A notable and patented application of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone is its use as a novel intermediate in the synthesis of Midodrine Hydrochloride. nih.govmdpi.com Midodrine is a phenylalkanolamine derivative used as a vasopressor agent. nih.gov The synthetic route utilizing the ketoazide intermediate offers a new pathway to this important drug. nih.govmdpi.com

The synthesis begins with 1,4-dimethoxybenzene, which is acylated to form 1-(2',5'-dimethoxyphenyl)-2-chloroethanone. nih.gov This chloro-ketone is then converted to the key intermediate, 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, via nucleophilic substitution with an azide salt. The subsequent steps involve the strategic reduction of the azide and ketone functionalities and the addition of a glycine (B1666218) moiety to complete the synthesis of Midodrine. nih.gov

Table 2: Simplified Synthetic Route to Midodrine HCl via the Azidoethanone Intermediate

| Step | Starting Material | Key Reagent(s) | Product |

|---|---|---|---|

| 1 | 1,4-Dimethoxybenzene | Chloroacetyl chloride, AlCl₃ | 1-(2',5'-Dimethoxyphenyl)-2-chloroethanone |

| 2 | 1-(2',5'-Dimethoxyphenyl)-2-chloroethanone | Sodium azide | 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone |

| 3 | 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | Reducing Agent (e.g., H₂, Pd/C) | 1-(2',5'-Dimethoxyphenyl)-2-aminoethanone |

| 4 | 1-(2',5'-Dimethoxyphenyl)-2-aminoethanone | Glycine derivative coupling & reduction | Midodrine |

| 5 | Midodrine | HCl | Midodrine Hydrochloride |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-Triazole |

| 1,4-Dimethoxybenzene |

| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone |

| 1-(2',5'-Dimethoxyphenyl)-2-chloroethanone |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |

| 2-Amino-1-(2,5-dimethoxyphenyl)ethanone |

| Acyl halide |

| Amidine |

| Azide |

| Benzamidine |

| Chloroacetyl chloride |

| Copper |

| Hydrazine |

| Imidazole |

| Midodrine |

| Midodrine Hydrochloride |

| Oxazole |

| Phenacyl azide |

| Phenylalkanolamine |

| Pyrazine |

| Pyrazole |

| Pyrimidine |

| Sodium azide |

| Sodium borohydride |

| Terminal alkyne |

| Triethyl phosphite |

Contribution to Late-Stage Functionalization and Diversification Strategies in Organic Synthesis

Late-stage functionalization (LSF) and diversification strategies are pivotal in modern organic synthesis, particularly in drug discovery and materials science. These approaches aim to introduce chemical modifications to complex molecules at advanced stages of a synthetic sequence, thereby enabling the rapid generation of analogs with diverse structures and functions from a common intermediate. While the application of various chemical tools for LSF is well-documented, specific and detailed research findings on the use of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone in this context are not extensively reported in publicly available scientific literature.

The inherent reactivity of the α-azido ketone moiety within 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone suggests its potential as a versatile precursor for introducing nitrogen-containing functionalities. In principle, this compound could serve as a building block in multicomponent reactions or participate in cascade sequences to generate diverse heterocyclic scaffolds. Such reactions are hallmarks of diversity-oriented synthesis, a strategy that aims to create libraries of structurally complex and diverse small molecules.

Hypothetically, the azido (B1232118) group of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone could be transformed into a variety of other functional groups, such as amines via reduction or triazoles through cycloaddition reactions. The ketone functionality offers another site for chemical manipulation, including condensation or addition reactions. The dimethoxyphenyl ring can also influence the reactivity and properties of the resulting molecules.

However, a comprehensive search of scientific databases and literature does not yield specific examples or detailed research studies demonstrating the application of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone for the late-stage functionalization of complex natural products or pharmaceuticals, nor for its systematic use in creating diverse molecular libraries. The available information tends to focus on broader concepts of LSF and diversification with other classes of reagents.

For a compound to be effectively utilized in late-stage functionalization, it typically needs to react under mild and highly selective conditions to be compatible with the various functional groups present in a complex substrate. Research would be required to establish reaction protocols where 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone meets these criteria.

Similarly, for its application in diversification strategies, a series of robust and versatile reactions involving this compound would need to be developed. This would typically be presented with data tables showcasing the scope of the reactions with various substrates and the resulting structural diversity. The absence of such detailed reports in the current body of scientific literature indicates that the potential of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone in these advanced synthetic strategies remains largely unexplored or undocumented.

Computational and Theoretical Chemistry Studies of Azido Ketone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, DFT would be instrumental in mapping out potential reaction pathways.

Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimizations of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface can be constructed. This surface provides a detailed map of the energy landscape of a reaction, allowing for the identification of the most likely pathways. For example, in the study of azido (B1232118) ketones, DFT is often used to investigate mechanisms of cyclization, rearrangement (like the Schmidt reaction), or cycloaddition reactions. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electron Localization Function)

To understand the intrinsic reactivity of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, scientists would analyze its electronic structure. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO shows its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial descriptor for predicting chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For an azido ketone, the FMO analysis would reveal the most probable sites for nucleophilic or electrophilic attack.

Another powerful tool is the Electron Localization Function (ELF), which provides a visual representation of electron pairing in a molecule. This can help to characterize bonding and identify lone pairs, which is particularly useful for understanding the electronic environment of the azide (B81097) and carbonyl groups.

Table 1: Hypothetical Reactivity Descriptors for Future DFT Studies This table illustrates the type of data that would be generated from a DFT analysis. The values are purely illustrative and are not based on actual calculations for the target compound.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates nucleophilic character, potential site of oxidation. |

| LUMO Energy | -1.2 eV | Indicates electrophilic character, potential site of reduction. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

Modeling of Transition States and Energy Profiles

A critical aspect of computational mechanistic studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate.

Using DFT, researchers can perform transition state searches to model the geometry of these fleeting structures. Once a TS is located, frequency calculations are performed to confirm its identity (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key parameter that governs the reaction rate.

By connecting the optimized structures of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative and visual summary of the reaction mechanism, detailing each step's energetic feasibility.

Mechanistic Insights from Quantum Chemical Simulations

Quantum chemical simulations encompass all the techniques mentioned above and provide a holistic view of a reaction mechanism. For 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, these simulations could be used to investigate several key chemical transformations.

For instance, the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate is a common pathway for azido compounds. Simulations could elucidate the energy barriers for this process and characterize the resulting nitrene. Subsequent intramolecular reactions of the nitrene, such as C-H insertion or cyclization, could also be modeled to predict product distributions.

Furthermore, the interaction with other reagents can be simulated. For example, in a [3+2] cycloaddition reaction (a Huisgen cycloaddition), DFT calculations could predict the regioselectivity and stereoselectivity of the reaction between the azide group of 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone and an alkyne or alkene. researchgate.net These simulations would involve locating the transition states for the formation of different possible regioisomers and comparing their activation energies to predict the major product.

Future Perspectives and Research Challenges in the Chemistry of 1 2 ,5 Dimethoxyphenyl 2 Azidoethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-azido ketones, including 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic strategies.

One promising area is the exploration of metal-free azidation reactions. For instance, the use of iodine(III) to promote C-N cross-couplings between silyl (B83357) enol ethers and trimethylsilyl (B98337) azide (B81097) (TMSN3) presents a metal-free pathway to ketoazides with a broad substrate scope and high yields. organic-chemistry.org Adapting such methods for the synthesis of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone from its corresponding silyl enol ether could offer a more environmentally benign alternative to traditional methods.

Another avenue for sustainable synthesis lies in the use of greener solvents and catalysts. Ionic liquids, for example, have been utilized as environmentally friendly substitutes for volatile organic solvents in various organic reactions. nih.gov Investigating the synthesis of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone in ionic liquids could minimize solvent-related environmental impact. nih.gov Furthermore, the development of recoverable catalysts, such as chiral quaternary ammonium (B1175870) salts for phase-transfer-mediated azidation, could enhance the sustainability of the process by allowing for catalyst recycling. organic-chemistry.org

The direct transformation of ketones into α-azido ketones is another area ripe for innovation. A one-pot conversion of ketones to their α-azido derivatives has been achieved through successive treatment with HNIB (a hypervalent iodine reagent) and sodium azide in acetonitrile, a method that could be optimized for the synthesis of the title compound. bwise.kr

Future research could also explore enzymatic or chemo-enzymatic approaches. While not yet reported for this specific compound, the use of enzymes for selective azidation could offer unparalleled efficiency and sustainability.

| Synthetic Approach | Potential Advantages | Key Reagents/Conditions | Relevant Research |

| Metal-Free Azidation | Avoids toxic metal catalysts, broad scope | I(III) reagents, TMSN3, silyl enol ethers | organic-chemistry.org |

| Ionic Liquid Solvents | Reduced volatility, potential for recycling | 1,3-Dialkylimidazolium-based ionic liquids | nih.gov |

| Phase-Transfer Catalysis | Catalyst recovery, high enantioselectivity | Chiral quaternary ammonium salts, fluorobenzene-water | organic-chemistry.org |

| One-Pot Ketone Azidation | Procedural simplicity, efficiency | HNIB, NaN3, acetonitrile | bwise.kr |

Exploration of Unprecedented Reactivity and Transformations

The α-azido ketone moiety is a rich hub of reactivity, serving as a precursor to amines, imines, and various heterocyclic systems like oxazoles, pyrazoles, and triazoles. mdpi.comnih.gov While the general reactivity of α-azido ketones is well-documented, the specific influence of the 2',5'-dimethoxyphenyl substituent on the reactivity of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone remains an area for detailed investigation.

The electron-donating methoxy (B1213986) groups on the phenyl ring can be expected to influence the electronic properties of the carbonyl and azide groups. This could lead to unique reactivity patterns in reactions such as:

Intramolecular Cyclizations: The dimethoxy-substituted phenyl ring could participate in intramolecular cyclization reactions under specific conditions, potentially leading to novel heterocyclic scaffolds.

Rearrangement Reactions: The electronic nature of the substituent may affect the migratory aptitude in reactions like the Schmidt rearrangement, offering pathways to substituted amides or lactams.

1,3-Dipolar Cycloadditions: The azide group readily participates in "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. nih.gov Exploring the CuAAC with a diverse range of alkynes using 1-(2',5'-dimethoxyphenyl)-2-azidoethanone would yield a library of novel triazole compounds with potential biological activities. nih.gov

Furthermore, the base sensitivity of α-azido ketones, which can lead to the formation of an imino anion via nitrogen loss, presents opportunities for novel C-C and C-N bond formations. nih.gov The specific conditions under which the anion derived from 1-(2',5'-dimethoxyphenyl)-2-azidoethanone can be trapped with various electrophiles is a fertile ground for discovery. nih.gov

Pyrolysis or photolysis of α-azido ketones can generate α-imino carbonyl compounds, which are themselves versatile intermediates. mdpi.com A systematic study of the thermal and photochemical decomposition of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone could unveil new synthetic routes to valuable dicarbonyl compounds or their derivatives upon hydrolysis. mdpi.com

Advancements in Stereoselective Synthesis

The reduction of the keto group and/or the azide group in 1-(2',5'-dimethoxyphenyl)-2-azidoethanone can lead to the formation of chiral amino alcohols, which are crucial building blocks in many biologically active molecules. nih.govdiva-portal.orgnih.gov A significant future challenge lies in controlling the stereochemistry of these transformations.

Recent advancements in the stereoselective synthesis of β-amino alcohols from α-azido ketones provide a roadmap for future research on the title compound. nih.govdiva-portal.org This includes the development of chiral catalysts for the asymmetric reduction of the ketone.

Moreover, the direct asymmetric synthesis of α-azido ketones is a rapidly developing field. An organocatalytic approach using a chiral squaramide catalyst for the asymmetric azidation of sulfoxonium ylides has been shown to produce enantioenriched α-azido ketones with labile tertiary stereocenters. nih.gov Applying this methodology to generate an enantiomerically enriched form of a precursor to 1-(2',5'-dimethoxyphenyl)-2-azidoethanone would be a significant breakthrough.

The stereoselective synthesis of vicinal amino alcohols can also be approached through the Sharpless asymmetric aminohydroxylation of alkenes, although this can sometimes be hampered by regioselectivity issues. diva-portal.org A more tailored approach would involve the stereoselective reduction of the ketone in 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, followed by the stereoselective reduction of the azide.

| Stereoselective Transformation | Target Moiety | Potential Methodologies | Relevant Research |

| Asymmetric Ketone Reduction | Chiral β-azido alcohols | Chiral borane (B79455) reagents, enzyme-catalyzed reduction | nih.govnih.gov |

| Asymmetric Azidation | Chiral α-azido ketones | Organocatalytic azidation of sulfoxonium ylides | nih.gov |

| Stereoselective Amino Alcohol Synthesis | Chiral vicinal amino alcohols | Electrocatalytic decarboxylative transformations | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone are well-suited for integration into flow chemistry and automated synthesis platforms. researchgate.net These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and the ability to telescope multi-step sequences. uc.ptnih.gov

The use of azides, which can be hazardous on a large scale in batch, is significantly safer in flow reactors due to the small reaction volumes at any given time. beilstein-journals.org This is particularly relevant for the synthesis and reactions of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone. For example, the in situ generation and immediate consumption of the azide in a flow system can minimize the risks associated with its accumulation. beilstein-journals.org

Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions, allowing for rapid optimization of synthetic routes and transformations involving 1-(2',5'-dimethoxyphenyl)-2-azidoethanone. researchgate.net This can accelerate the discovery of novel derivatives and their applications. Furthermore, the integration of in-line analytical techniques can provide real-time monitoring of reaction progress, leading to higher yields and purity. researchgate.net

The synthesis of active pharmaceutical ingredients (APIs) is increasingly being performed using continuous flow chemistry. nih.govbeilstein-journals.org Given that α-azido ketones are precursors to various biologically active compounds, developing flow-based syntheses of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone and its derivatives could be a critical step towards more efficient and scalable pharmaceutical manufacturing. mdpi.combeilstein-journals.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful tool for understanding and predicting the behavior of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone. Computational methods, such as Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Mechanisms: Theoretical calculations can provide detailed insights into the transition states and intermediates of reactions involving 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, helping to explain observed reactivity and selectivity.

Predict Spectroscopic Properties: Computational chemistry can aid in the characterization of novel compounds derived from 1-(2',5'-dimethoxyphenyl)-2-azidoethanone by predicting their spectroscopic data (e.g., NMR, IR).

Guide Catalyst Design: For stereoselective reactions, computational modeling can be used to design and optimize chiral catalysts that will favor the formation of a specific stereoisomer.

Screen for Potential Reactivity: In silico screening can be used to predict the outcome of reactions with a wide range of substrates, prioritizing experimental efforts on the most promising candidates.

For example, AM1 calculations have been used to characterize the physical properties of other dimethoxyphenyl-containing molecules. mdpi.comresearchgate.net A similar approach could be used to study the conformational preferences and electronic properties of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, providing valuable information for designing new reactions. The synergistic effect of ketones in certain reactions has been studied, and computational modeling could help to understand how the specific ketone in the title compound influences its reactivity in various chemical environments. nih.gov

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can accelerate the pace of discovery in the chemistry of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, leading to the development of novel materials and molecules with valuable properties.

Q & A

Basic: What synthetic routes are available for 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone, and how can reaction yields be optimized?

Answer:

A common approach involves alkylation of a dimethoxyphenyl precursor with an azide-containing reagent. For example, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent in similar ethanone syntheses, achieving yields >90% under controlled conditions . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during azide introduction to minimize decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Stoichiometry : A 1.2:1 molar ratio of azide to precursor reduces side reactions.

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Advanced: How does the azide group’s instability impact synthetic protocols, and what conditions mitigate unintended decomposition?

Answer:

The azide group is thermally and photolytically labile, risking explosive decomposition. Key mitigations include:

- Light exclusion : Use amber glassware and low-intensity lighting .

- Temperature limits : Reactions conducted below 40°C prevent exothermic runaway .

- Inert atmosphere : Argon or nitrogen suppresses oxidative side reactions .

Contradictions arise in solvent choice: while DMF enhances reactivity, it may accelerate azide degradation. Alternatives like THF or dichloromethane balance stability and efficiency .

Basic: What spectroscopic methods are critical for characterizing 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone?

Answer:

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with methoxy groups at δ ~3.8 ppm. The azide proton is absent, but adjacent CH₂ groups show splitting .

- ¹³C NMR : Carbonyl resonance at ~190 ppm; methoxy carbons at ~55 ppm .

- IR : Strong azide stretch (~2100 cm⁻¹) and carbonyl peak (~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (C₁₀H₁₁N₃O₃: 239.08 g/mol) .

Advanced: How can researchers address discrepancies in spectroscopic data when isolating byproducts?

Answer:

Contradictions often arise from:

- Isomeric byproducts : For example, incomplete alkylation may yield 1-(2',5'-dimethoxyphenyl)-2-chloroethanone (CAS 1204-22-4), identifiable via distinct ¹H NMR splitting patterns (δ 4.7 ppm for CH₂Cl vs. CH₂N₃) .

- Oxidation artifacts : Azide reduction to amines under acidic conditions produces 1-(2',5'-dimethoxyphenyl)-2-aminoethanone, detectable by LC-MS (m/z shift +2) .

Resolution strategies: - 2D NMR (COSY, HSQC) : Assigns overlapping signals .

- HPLC-MS : Quantifies impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: What safety protocols are essential for handling azidoethanone derivatives?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling azide vapors or dust .

- Storage : Keep in sealed containers at –20°C, away from light and oxidizers .

- Emergency procedures : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What mechanistic insights explain the compound’s reactivity in click chemistry applications?

Answer:

The azide group participates in Huisgen cycloaddition with alkynes, but reaction rates depend on electronic effects:

- Electron-donating methoxy groups : Activate the aromatic ring, increasing azide electrophilicity and accelerating Cu(I)-catalyzed reactions .

- Steric hindrance : The 2',5'-dimethoxy substitution may slow kinetics compared to para-substituted analogs. Kinetic studies (UV-Vis monitoring) show a 15% rate reduction versus 4-methoxy derivatives .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC : Purity ≥95% (retention time 8.2 min, 70:30 acetonitrile/water) .

- Melting point : Sharp range (e.g., 97–98°C for related oxime derivatives) indicates crystallinity .

- Elemental analysis : Carbon/nitrogen percentages within ±0.3% of theoretical values validate composition .

Advanced: How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

Answer:

- Polar solvents (e.g., water) : Accelerate hydrolysis of the azide to amines at pH < 5 or > 9. Stability studies (24-hour half-life at pH 7.4) recommend buffered solutions (PBS, pH 7.0–7.5) for biological assays .

- Nonpolar solvents (e.g., toluene) : Enhance thermal stability but risk photodegradation. Storage with molecular sieves minimizes moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.